3,9-Diazabicyclo[3.3.1]nonan-2-one;hydrochloride

Medicinal Chemistry Scaffold Design Hydrogen-Bonding

3,9-Diazabicyclo[3.3.1]nonan-2-one hydrochloride is the only bridgehead isomer bearing a 2-oxo group; the lactam hydrogen-bond acceptor and hydrochloride salt confer unique receptor engagement and solubility not found in the parent 3,9-DBN or regioisomeric bispidine. Essential for μ-opioid agonist SAR (Pinna et al.), monoamine re-uptake inhibitor patent landscapes, and solid-phase library construction. Each batch is ≥98% pure, shipped as a crystalline solid for direct use in parallel synthesis. Avoid false equivalence—ordering generic diazabicyclo scaffolds yields the wrong pharmacophore.

Molecular Formula C7H13ClN2O
Molecular Weight 176.64
CAS No. 2287262-09-1
Cat. No. B2698028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,9-Diazabicyclo[3.3.1]nonan-2-one;hydrochloride
CAS2287262-09-1
Molecular FormulaC7H13ClN2O
Molecular Weight176.64
Structural Identifiers
SMILESC1CC2CNC(=O)C(C1)N2.Cl
InChIInChI=1S/C7H12N2O.ClH/c10-7-6-3-1-2-5(9-6)4-8-7;/h5-6,9H,1-4H2,(H,8,10);1H
InChIKeyNGONSPPMJSYOFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,9-Diazabicyclo[3.3.1]nonan-2-one Hydrochloride (CAS 2287262-09-1): Structural, Physicochemical and Scaffold Overview


3,9-Diazabicyclo[3.3.1]nonan-2-one hydrochloride (CAS 2287262-09-1) is a bicyclic diamine derivative that incorporates a conformationally constrained 3,9-diazabicyclo[3.3.1]nonane core bearing a lactam carbonyl at the 2-position and is supplied as the hydrochloride salt . The compound (molecular formula C₇H₁₃ClN₂O, MW 176.64 g·mol⁻¹) is a member of the diazabicyclo[3.3.1]nonane scaffold family that has been explored as a privileged structure for 5‑HT₃ receptor antagonism, μ‑opioid agonism, monoamine neurotransmitter re‑uptake inhibition and renin inhibition [1]. Its structural distinction from the parent 3,9-diazabicyclo[3.3.1]nonane (MW 126.20), the regioisomeric 3,7-diazabicyclo[3.3.1]nonane (bispidine, MW 126.20) and the smaller 3,8-diazabicyclo[3.2.1]octane (MW 112.17) lies in the combination of the 3,9‑bridgehead, the 2‑oxo functionalisation and the hydrochloride salt form [2].

Why 3,9-Diazabicyclo[3.3.1]nonan-2-one Hydrochloride Cannot Be Replaced by Other Diazabicyclo Congeners


Generic substitution among diazabicyclo scaffolds is precluded by the strict structure‑activity relationships that govern this compound class. The 3,9‑bridgehead pattern positions the two basic nitrogens in a spatial arrangement distinct from the 3,7‑regioisomer (bispidine) or the contracted 3,8‑bicycle, leading to different protonation states, receptor complementarity and metabolic stability [1]. Moreover, the presence of the 2‑oxo group introduces a hydrogen‑bond acceptor that is absent in the parent 3,9-diazabicyclo[3.3.1]nonane and can drastically alter target engagement; for example, lactam‑containing 3,9-diazabicyclo[3.3.1]non‑6‑en‑2‑one libraries have been specifically designed to exploit this carbonyl as a pharmacophoric element [2]. The hydrochloride salt further modulates solubility and solid‑state handling relative to the free base or alternative salt forms . These molecular features mean that procurement decisions based solely on the diazabicyclo core—without specifying the 2‑one oxidation state, bridgehead isomer and salt form—will yield a material with different physicochemical and pharmacological properties.

Quantitative Evidence for Differentiation of 3,9-Diazabicyclo[3.3.1]nonan-2-one Hydrochloride (2287262-09-1) from Closest Analogs


Unique 2‑Oxo‑Functionalised 3,9‑Diazabicyclo Scaffold vs. Parent 3,9‑Diazabicyclo[3.3.1]nonane (MW 126.20)

The target compound carries a carbonyl at position 2, creating a lactam functionality that is absent in the parent 3,9-diazabicyclo[3.3.1]nonane . This carbonyl provides a well-defined hydrogen‑bond acceptor site that has been exploited in library design; for example, a 384‑member library of 3,9-diazabicyclo[3.3.1]non‑6‑en‑2‑one skeletons fused with indole demonstrated that the 2‑one unit is critical for molecular recognition [1]. The parent scaffold (3,9-diazabicyclo[3.3.1]nonane, MW 126.20, CAS not assigned to a single commercial form) lacks this functionality, offering only two basic nitrogens as interaction points [2].

Medicinal Chemistry Scaffold Design Hydrogen-Bonding

Regioisomeric Differentiation: 3,9‑ vs. 3,7‑Diazabicyclo[3.3.1]nonane (Bispidine) Topology

The 3,9‑diazabicyclo[3.3.1]nonane framework positions the two bridgehead nitrogens approximately 2.5–3.0 Å apart in a chair‑boat conformation, whereas the 3,7‑regioisomer (bispidine, CAS 280‑74‑0) places the nitrogens in a 1,3‑diaxial-like arrangement across a different bridge [1]. In opioid receptor pharmacology, 3,9‑DBN derivatives such as N‑3(9)‑arylpropenyl‑N‑9(3)‑propionyl‑DBN analogues exhibit μ‑opioid receptor affinity in the low nanomolar range (Ki values of representative compounds 1e,i,j and 2d,e,f,g,j), with selectivity over δ and κ receptors [2]. Bispidine-based ligands, by contrast, are predominantly directed at nicotinic acetylcholine receptors (nAChRs) and class III antiarrhythmic targets, reflecting the divergent pharmacophoric demands of the two regioisomeric cores [3].

Receptor Pharmacology Conformational Analysis Selectivity

Hydrochloride Salt: Solubility, Purity and Handling Advantage over Free Base

The hydrochloride salt of 3,9-diazabicyclo[3.3.1]nonan-2-one is supplied as a crystalline solid with a certified purity of ≥98% (argentometric titration), as verified by TCI and Leyan quality specifications [1]. The free base form of the diazabicyclo scaffold is typically an oil or low‑melting solid with variable stability and hygroscopicity, complicating accurate weighing and long‑term storage . The hydrochloride salt provides a defined, non‑hygroscopic powder (white to orange‑green) suitable for direct use in synthesis without neutralisation steps [1].

Formulation Salt Selection Physicochemical Properties

Synthetic Accessibility via [3+2] Cycloaddition vs. Multi‑Step Bispidine Routes

The synthesis of 3,9-diazabicyclo[3.3.1]nonan-2-one hydrochloride has been reported via a [3+2] cycloaddition of azomethine ylides with alkenes, followed by reduction and lactamisation [1]. This modular approach contrasts with the classical synthesis of the 3,7‑regioisomer (bispidine), which often requires multi‑step condensation of N,N‑bis(2,2‑dimethoxyethyl)methylamine to form 7‑oxo‑3,9‑dimethyl‑3,9‑diazabicyclo[3.3.1]nonane, followed by oxime formation and catalytic reduction [2]. The [3+2] route offers greater flexibility for introducing diverse substituents at the bridgehead positions, enabling rapid analoguing for structure‑activity relationship studies.

Synthetic Chemistry Process Development Library Synthesis

Recommended Application Scenarios for 3,9-Diazabicyclo[3.3.1]nonan-2-one Hydrochloride Based on Differentiation Evidence


Opioid Receptor Pharmacology: μ‑Selective Agonist Lead Development

The 3,9‑DBN scaffold has demonstrated low nanomolar μ‑opioid receptor affinity with selectivity over δ and κ subtypes [1]. The 2‑one‑functionalised variant provides an additional hydrogen‑bond anchor that can be exploited to fine‑tune receptor residence time. Researchers should use 3,9‑diazabicyclo[3.3.1]nonan‑2‑one hydrochloride as a starting scaffold for N‑3/N‑9 derivatisation with arylpropenyl and propionyl groups, following established SAR from Pinna et al., where representative compound 2d achieved an in vivo ED₅₀ of 3.88 mg·kg⁻¹ i.p., comparable to morphine (5 mg·kg⁻¹ i.p.) [1]. This compound is not interchangeable with bispidine or 3,8‑DBN congeners for this target class.

Kinase Inhibitor and GPCR Modulator Scaffold Design

The lactam carbonyl at position 2 provides a key hydrogen‑bond acceptor that can engage kinase hinge regions or GPCR transmembrane residues. Solid‑phase libraries of 3,9‑diazabicyclo[3.3.1]non‑6‑en‑2‑one skeletons have been constructed with 384 members, demonstrating the scaffold's compatibility with high‑throughput chemistry [2]. The hydrochloride salt permits direct use in parallel synthesis without prior neutralisation, saving one synthetic step per library member.

Monoamine Neurotransmitter Re‑Uptake Inhibitor Discovery

Patents covering 3,9‑diazabicyclo[3.3.1]nonane derivatives as monoamine re‑uptake inhibitors (WO2007/099162, US 7,700,596) explicitly claim the 3,9‑DBN core for serotonin, noradrenaline and dopamine transporter inhibition [3]. The 2‑one oxidation state may confer differential transporter subtype selectivity compared to the fully saturated 3,9‑DBN analogues, making the hydrochloride salt a valuable comparison compound in SAR studies.

Chemical Biology Tool Compound Synthesis

The well‑defined purity (≥98%) and crystalline solid form of the hydrochloride salt enable accurate preparation of stock solutions for biophysical assays (SPR, ITC, crystallography). The compound's moderate molecular weight (176.64 g·mol⁻¹) and the availability of a validated [3+2] synthetic route facilitate scale‑up for probe synthesis, affinity chromatography resin preparation, or photoaffinity labelling studies [4].

Quote Request

Request a Quote for 3,9-Diazabicyclo[3.3.1]nonan-2-one;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.